molecular formula C18H19NO4 B1520202 2-(2,4-Dimethylphenyl)indoline oxalate CAS No. 1177308-47-2

2-(2,4-Dimethylphenyl)indoline oxalate

Cat. No. B1520202
CAS RN: 1177308-47-2
M. Wt: 313.3 g/mol
InChI Key: HMSOUZJOBBFGSB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)indoline oxalate, also known as DIMP, is a fluorescent dye. It is a part of the indoline family of compounds, which have been found in a large number of natural products . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of drugs for various diseases such as cancer, bacterial infections, inflammation, and cardiovascular diseases .


Synthesis Analysis

The synthesis of indoline derivatives, including 2-(2,4-Dimethylphenyl)indoline oxalate, involves several methods. Traditional methods include reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . For instance, the indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .


Chemical Reactions Analysis

The chemical reactions involving indoline derivatives are complex and varied. The indoline moiety is widely used in drug design because of its special structure and properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that there is potential for further exploration and development of 2-(2,4-Dimethylphenyl)indoline oxalate and related compounds in the future.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-2,3-dihydro-1H-indole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.C2H2O4/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16;3-1(4)2(5)6/h3-9,16-17H,10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSOUZJOBBFGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC3=CC=CC=C3N2)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)indoline oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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